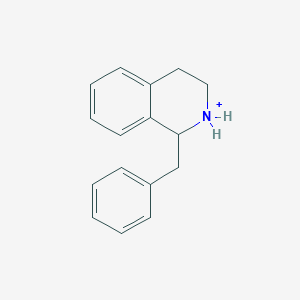

1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

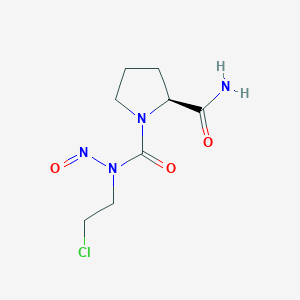

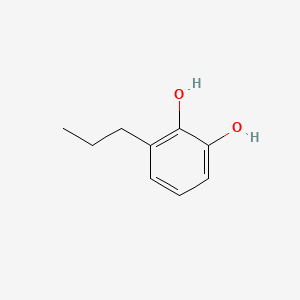

1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium is the conjugate acid of 1-benzyl-1,2,3,4-tetrahydroisoquinoline arising from protonation of the amino group; major species at pH 7.3. It is a conjugate acid of a (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline.

Aplicaciones Científicas De Investigación

Parkinsonism and Neurological Studies

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been extensively studied for its neurological implications, particularly in Parkinson's disease research. It has been identified as an endogenous amine in both mouse brain and Parkinsonian cerebrospinal fluid (CSF). Studies have found that the level of 1BnTIQ is significantly higher in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Additionally, 1BnTIQ has been shown to induce behavior abnormalities in mice, similar to those observed in Parkinson's disease, suggesting a potential link between 1BnTIQ and the pathogenesis of idiopathic Parkinson's disease (Kotake et al., 1995), (Ohta, 2005).

Another study indicated that chronic administration of 1BnTIQ induces Parkinsonism-like motor symptoms in primates, further corroborating its potential role in Parkinsonian pathophysiology (Kotake et al., 1996).

Furthermore, studies have also explored the uptake of 1BnTIQ by the dopamine transporter and its activity in inducing Parkinsonism. It was observed that certain derivatives of 1BnTIQ, when administered chronically, induced Parkinsonism in mice, highlighting the compound's potential role in dopaminergic neuron impairment and its relevance in studying neurodegenerative diseases like Parkinson’s (Kawai et al., 1998).

Blood-Brain Barrier Permeability

The compound's ability to cross the blood-brain barrier (BBB) has been a subject of investigation, especially in relation to its neurotoxic potential. A study demonstrated that 1BnTIQ, when administered intraperitoneally, appeared dose-dependently in brain extracellular fluid, reaching a maximum concentration after about 40 minutes. This implies that 1BnTIQ can cross the BBB and potentially exert effects on the central nervous system, an important factor considering its implications in neurological disorders (Song et al., 2006).

Cardiovascular Applications

1BnTIQ and its derivatives have also been studied for potential cardiovascular applications. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives showed significant bradycardic activities, indicating potential use in treating conditions involving abnormal heart rates. The structure-activity relationship studies revealed that specific structural features of these derivatives are crucial for their cardiovascular activity (Kakefuda et al., 2003).

Neurochemistry and Dopamine Interaction

1BnTIQ's interaction with dopamine and its transporters has been a vital area of study. Research indicates that 1BnTIQ does not affect the density of dopamine transporters on dopaminergic neurons, providing insights into its mechanism of action and its potential impact on neurochemical pathways related to dopamine (Ishiwata et al., 2003). Moreover, studies have explored how 1BnTIQ affects dopamine storage and catabolism, contributing to our understanding of its neurotoxic and neuroprotective properties (Antkiewicz‐Michaluk et al., 2001).

Propiedades

Nombre del producto |

1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium |

|---|---|

Fórmula molecular |

C16H18N+ |

Peso molecular |

224.32 g/mol |

Nombre IUPAC |

1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2/p+1 |

Clave InChI |

YRYCIFUZSUMAAY-UHFFFAOYSA-O |

SMILES canónico |

C1C[NH2+]C(C2=CC=CC=C21)CC3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)

![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)

![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)